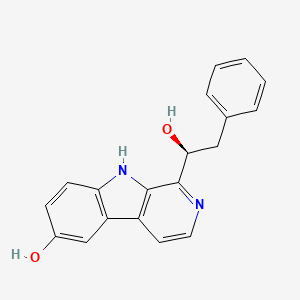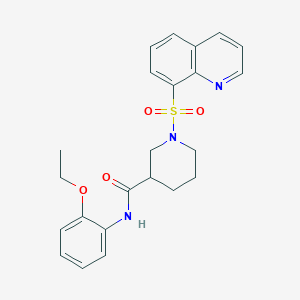
N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Enamine Chemistry
Enamino-thiones, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been studied for their preparation and alkylation. This research involves the preparation of enamino-thiones by reacting enaminones with dithiadiphosphetane disultide, leading to S-alkylated iminium iodides. The study discusses the stereochemistry of these compounds in detail (Rasmussen, Shabana, & Lawesson, 1981).
TNF-alpha Converting Enzyme Inhibitors
Research has been conducted on a series of TNF-alpha converting enzyme (TACE) inhibitors, where the amide functionality in a related compound was replaced with a sulfonyl group. This led to the development of potent TACE inhibitors, one of which showed high selectivity over MMP-1, -2, -9, and -13 and was orally bioavailable in mice (Xue et al., 2004).
Anticancer Agents
2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their anticancer properties. One compound in particular demonstrated remarkable enzymatic and cellular activity, with significant inhibition of cancer cell growth in in vivo studies (Lee et al., 2016).
Serotonin 4 Receptor Agonists
A series of benzamide derivatives, including compounds with a structure similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds showed potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
Research on biphenyl-2-yl-carbamic acid piperidinyl ester, which shares structural similarities with N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, revealed its dual function as a muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist. The compound demonstrated high affinity and potent activities in these roles (Steinfeld et al., 2011).
Acetylcholinesterase Radioligand
A study on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, focused on its potential as an in vivo radioligand for acetylcholinesterase imaging. However, it showed uniform brain distribution, indicating limited suitability for specific imaging studies (Brown-Proctor et al., 1999).
Diabetes Drug Synthesis
Research on the synthesis of enantiopure β-methyltryptophan ethyl ester, a component in the preparation of diabetes drugs, included the synthesis of a drug candidate structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. The process was notable for its high yield and quality (Sawai et al., 2009).
Silent 5-HT1A Receptor Antagonist
WAY-100635, a compound related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, was studied as a selective silent 5-HT1A receptor antagonist. It showed high affinity and selectivity for the 5-HT1A receptor and was effective in blocking the behavioral syndrome induced by 8-OH-DPAT in animal models (Forster et al., 1995).
5-HT Neuronal Firing Studies
Research involving WAY-100635, structurally similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, explored its effects on 5-hydroxytryptamine (5-HT, serotonin)-containing neurons. The study found that WAY-100635 abolished the inhibitory actions of serotonin on 5-HT neuronal firing, indicating its potential for studying serotonin receptor function (Craven, Grahame-Smith, & Newberry, 1994).
Novel Organotin(IV) Complexes
Research on the synthesis and structural study of novel organotin(IV) complexes with organophosphorus ligands included the analysis of compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. These studies contribute to the understanding of organotin chemistry and its potential applications (Shariatinia et al., 2012).
Serotonin 1A Receptors Imaging
A comparison study involving 18F-Mefway and 18F-FCWAY for quantifying 5-HT1A receptors in humans included compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. This research is significant in the context of neuroimaging and the study of serotonin receptors (Choi et al., 2015).
Eigenschaften
Produktname |
N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide |
|---|---|
Molekularformel |
C23H25N3O4S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-1-quinolin-8-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-20-12-4-3-11-19(20)25-23(27)18-10-7-15-26(16-18)31(28,29)21-13-5-8-17-9-6-14-24-22(17)21/h3-6,8-9,11-14,18H,2,7,10,15-16H2,1H3,(H,25,27) |
InChI-Schlüssel |
FFQIPGOEJJARCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)
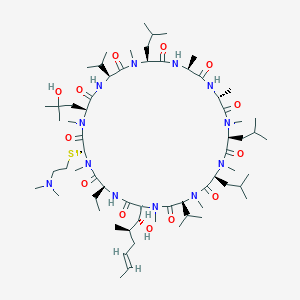
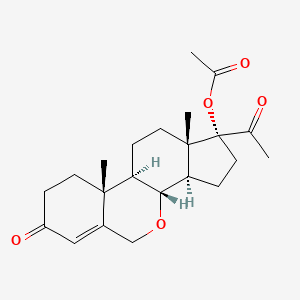
![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)


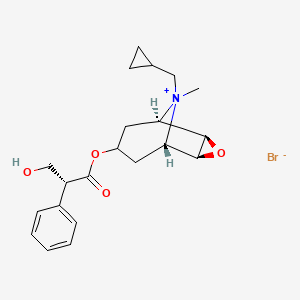
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)


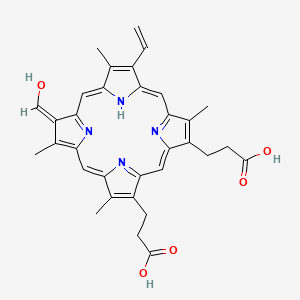
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)

